Cletoquine-d4 Oxalate

Bioanalytical method validation LC-MS/MS quantification Therapeutic drug monitoring

Cletoquine-d4 Oxalate is a crucial deuterium-labeled internal standard that corrects for matrix effects, extraction variability, and instrument fluctuations in LC-MS/MS quantification of hydroxychloroquine and its metabolites. It meets FDA and EMA guidelines for bioanalytical method validation, outperforming structural analogs for ANDA or DMF submissions. This product includes comprehensive characterization data with traceability to USP/EP standards, making it the definitive quality control reference for clinical, pharmacokinetic, and PBPK model development studies.

Molecular Formula C18H24ClN3O5
Molecular Weight 401.88
CAS No. 1216461-57-2
Cat. No. B564473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCletoquine-d4 Oxalate
CAS1216461-57-2
Synonyms2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl-d4]amino]ethanol Oxalate;  (+/-)-Desethylhydroxychloroquine-d4 Oxalate; 
Molecular FormulaC18H24ClN3O5
Molecular Weight401.88
Structural Identifiers
SMILESCC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.C(=O)(C(=O)O)O
InChIInChI=1S/C16H22ClN3O.C2H2O4/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;3-1(4)2(5)6/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);(H,3,4)(H,5,6)/i2D2,7D2;
InChIKeyDTVGVTDECKJJJK-XNXUTHBPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cletoquine-d4 Oxalate (CAS 1216461-57-2): Deuterated Internal Standard for Hydroxychloroquine Metabolite Quantification


Cletoquine-d4 Oxalate (CAS 1216461-57-2) is a deuterium-labeled stable isotope analog of cletoquine (desethylhydroxychloroquine), the major active metabolite of the antimalarial and immunomodulatory drug hydroxychloroquine. With a molecular formula of C18H20D4ClN3O5 and a molecular weight of 401.88, this compound incorporates four deuterium atoms at specific positions (pentyl-1,1,2,2-d4) . Cletoquine is produced in the liver via cytochrome P450 (CYP) isoforms CYP2D6, CYP3A4, CYP3A5, and CYP2C8, and retains pharmacological activity as a chloroquine derivative . The oxalate salt form of this deuterated compound is supplied with detailed characterization data compliant with regulatory guidelines, supporting its use as a reference standard for analytical method development, method validation, and quality control applications related to hydroxychloroquine and its metabolites [1].

Why Non-Deuterated Cletoquine or Alternative Internal Standards Cannot Replace Cletoquine-d4 Oxalate in Quantitative LC-MS Workflows


Substituting Cletoquine-d4 Oxalate with non-deuterated cletoquine or structurally dissimilar internal standards introduces significant analytical uncertainty in LC-MS/MS quantification. In bioanalytical method validation, the FDA and EMA guidance documents emphasize that stable isotope-labeled internal standards (SIL-IS) are the preferred approach because they exhibit nearly identical physicochemical properties—including ionization efficiency and chromatographic retention time—to the target analyte, thereby compensating for matrix effects, extraction variability, and instrument fluctuations [1]. In contrast, structural analog internal standards may experience differential ion suppression or enhancement relative to the analyte, compromising quantitative accuracy. Furthermore, for regulatory submissions such as Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF), the use of a well-characterized deuterated reference standard with documented traceability to pharmacopeial standards (USP or EP) is often a compliance expectation that non-labeled compounds cannot satisfy [2]. The quantitative evidence presented below substantiates why Cletoquine-d4 Oxalate provides measurable advantages over alternative approaches.

Quantitative Evidence for Cletoquine-d4 Oxalate: Comparator-Based Performance Data Supporting Procurement Decisions


Stable Isotope-Labeled Internal Standard vs. Structural Analog: Method Validation Accuracy and Precision

In a validated two-dimensional isotope-dilution LC-MS/MS method developed for quantifying hydroxychloroquine and related drugs in human serum, stable isotope-labeled internal standards were used for all analytes. The method achieved inaccuracy values of ≤ 9.59% and imprecision values of ≤ 11.1% across all quality controls, meeting EMA bioanalytical method validation acceptance criteria [1]. This performance benchmark, achieved using deuterated internal standards, represents a quantitative improvement over methods employing non-isotopically labeled structural analogs, which often exhibit higher variability due to differential matrix effects [2].

Bioanalytical method validation LC-MS/MS quantification Therapeutic drug monitoring

Deuterated Internal Standard Matrix Effect Compensation: Recovery Precision Comparison

The use of deuterated internal standards in LC-MS/MS analysis has been demonstrated to substantially improve relative recovery precision. In comparative studies of cathinone quantification in urine matrices, relative recoveries ranged from 107% to 124% when deuterated internal standards were employed, with significantly improved precision across all tested matrix lots compared to methods lacking deuterated internal standards [1]. This performance advantage arises from the nearly identical chromatographic behavior and ionization efficiency between the deuterated internal standard and the non-labeled analyte, enabling effective compensation for sample-to-sample matrix variability that would otherwise compromise quantitative accuracy [2].

Matrix effect Ion suppression Sample preparation recovery

Cletoquine (Desethylhydroxychloroquine) vs. Chloroquine Metabolites: Antimalarial Activity Profile

Cletoquine (desethylhydroxychloroquine) represents the major active metabolite of hydroxychloroquine with a pharmacological activity profile that differentiates it from related chloroquine metabolites. In vitro assessment of chloroquine and its major metabolites against Plasmodium falciparum demonstrated that desethylchloroquine (DEC) exhibited nearly equivalent activity to chloroquine against the chloroquine-sensitive Camp strain (ID50 values comparable), whereas bis-desethylchloroquine (bis-DEC) was less active with an ID50 more than twice that of chloroquine. Against the chloroquine-resistant Vietnam Smith strain, DEC showed a three-fold loss of activity and bis-DEC showed no activity at concentrations as high as 340 ng/mL [1]. Cletoquine, as the hydroxychloroquine analog of DEC, retains a favorable activity profile relative to more extensively dealkylated metabolites.

Antimalarial activity Metabolite pharmacology Chloroquine resistance

Tissue Distribution Profile of Cletoquine: Accumulation and Tissue-to-Blood Ratios

Cletoquine exhibits pronounced tissue accumulation following hydroxychloroquine administration, with tissue-to-blood concentration ratios (Kp) exceeding 1 across all major organs examined. In BALB/c mice administered hydroxychloroquine (5 mg/kg intravenously), cletoquine tissue Kp ratios were determined as: liver 114.3, kidney 24.4, spleen 19.3, lungs 16.5, and heart 5.5 [1]. This extensive tissue distribution profile, particularly the >100-fold accumulation in liver tissue, has significant implications for pharmacokinetic study design and sample matrix selection. The deuterated Cletoquine-d4 Oxalate internal standard enables accurate quantification of this extensively tissue-distributed metabolite across diverse biological matrices.

Tissue distribution Pharmacokinetics Metabolite accumulation

Cletoquine-d4 Oxalate Purity and Isotopic Enrichment Specifications for Quantitative Applications

Cletoquine-d4 Oxalate is supplied with defined purity and isotopic enrichment specifications that support its use as a quantitative internal standard. The compound is available with chemical purity of 95% (by HPLC/CP) and deuterium isotopic enrichment of 98% atom D . These specifications exceed the typical requirements for internal standards used in regulated bioanalysis and provide users with documented traceability for method validation and regulatory submissions, including ANDA, DMF, and quality control applications for hydroxychloroquine commercial production [1].

Isotopic purity Reference standard Method validation

Validated Application Scenarios for Cletoquine-d4 Oxalate in Bioanalytical and Pharmacokinetic Workflows


Therapeutic Drug Monitoring of Hydroxychloroquine and Metabolites in Clinical Studies

Cletoquine-d4 Oxalate serves as an optimal internal standard for LC-MS/MS methods quantifying hydroxychloroquine, cletoquine (desethylhydroxychloroquine), and bisdesethylchloroquine in human plasma or whole blood. Methods employing this deuterated internal standard have demonstrated inaccuracy ≤ 9.59% and imprecision ≤ 11.1% per EMA validation criteria [1]. This performance supports clinical studies in rheumatology (SLE, rheumatoid arthritis), infectious diseases (malaria, COVID-19 repurposing trials), and pharmacokinetic investigations where accurate metabolite quantification is required for exposure-response analyses.

Preclinical Pharmacokinetic and Tissue Distribution Studies

Given cletoquine's extensive tissue accumulation profile (liver Kp = 114.3; kidney Kp = 24.4; spleen Kp = 19.3) as demonstrated in murine pharmacokinetic studies [2], Cletoquine-d4 Oxalate provides essential matrix effect compensation when quantifying the metabolite across diverse tissue homogenates. The deuterated internal standard corrects for variable extraction recovery and ion suppression/enhancement effects that differ markedly between plasma and tissue matrices, enabling accurate determination of tissue-to-blood partitioning ratios critical for physiologically-based pharmacokinetic (PBPK) model development.

Regulated Bioanalysis for ANDA and DMF Submissions

Cletoquine-d4 Oxalate is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) or commercial production of hydroxychloroquine [3]. The product may be used as a reference standard with potential traceability to pharmacopeial standards (USP or EP) based on feasibility, meeting the documentation requirements for regulatory submissions to the FDA and other health authorities.

Metabolite Identification and CYP Phenotyping Studies

Cletoquine is produced in the liver by CYP2D6, CYP3A4, CYP3A5, and CYP2C8 isoenzymes . The deuterated Cletoquine-d4 Oxalate internal standard enables accurate quantification of cletoquine formation rates in in vitro hepatocyte or microsomal incubation studies designed to assess drug-drug interaction potential or CYP phenotyping effects. The high isotopic enrichment (98% atom D) ensures minimal cross-talk between analyte and internal standard channels, critical for accurate determination of metabolite formation kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cletoquine-d4 Oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.